Benzenesulfonamide

Descripción general

Descripción

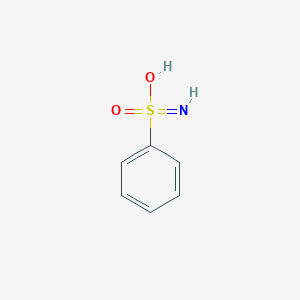

Benzenesulfonamide (C₆H₅SO₂NH₂) is a sulfonamide derivative characterized by a benzene ring attached to a sulfonamide group. It serves as a foundational scaffold in medicinal chemistry, particularly for designing inhibitors targeting carbonic anhydrases (CAs), nuclear receptors, and adrenergic receptors . Its molecular structure features a sulfur atom bonded to two oxygen atoms and an amine group, with conformational studies revealing a preference for the eclipsed conformer in the gas phase . This compound derivatives are synthesized via modifications at the sulfonamide moiety or benzene ring, enabling tailored interactions with biological targets . Key applications include anticancer agents, diuretics, and enzyme inhibitors, with ongoing research leveraging computational models to optimize pharmacokinetic properties .

Métodos De Preparación

Classical Sulfonation-Ammonolysis Route

The traditional synthesis of benzenesulfonamide involves a two-step process: sulfonation of benzene followed by ammonolysis of the resultant sulfonic acid chloride .

Sulfonation of Benzene

Benzene reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to form benzene sulfonic acid chloride (C₆H₅SO₂Cl). The reaction is typically conducted at 20–40°C in inert solvents such as methylene chloride or chloroform . Phosphorus pentachloride (PCl₅) is often employed as a catalyst, with stoichiometric ratios critical to minimizing side products .

Ammonolysis of Benzene Sulfonic Acid Chloride

The sulfonic acid chloride is treated with aqueous or gaseous ammonia to yield this compound:

This step is performed in solvents like diethyl ether or tetrahydrofuran, with yields exceeding 85% under optimized conditions . However, the method’s reliance on corrosive reagents and toxic byproducts limits its appeal in green chemistry.

Catalytic Alkylation of Sulfonamides

Recent advancements leverage tert-butylating agents and metal catalysts to synthesize N-alkylated benzenesulfonamides. A notable example involves:

Hafnium-Catalyzed Reaction

Benzene sulfonamide reacts with tert-butanol in the presence of hafnium tetrachloride (HfCl₄) at 150°C in N-methylpyrrolidone (NMP) . The reaction proceeds via a Friedel-Crafts alkylation mechanism , with the electron-withdrawing sulfonamide group directing tert-butyl incorporation at the nitrogen atom. Key advantages include:

This method is industrially viable due to its high atom economy and minimal waste generation .

Electrochemical Synthesis

A tunable electrochemical approach enables the synthesis of this compound derivatives through reductive coupling of dinitrobenzene (DNB) with arylsulfinic acids .

Cycloaddition-Based Strategies

[2+2] Cycloaddition of Sulfonyl Isocyanates

Benzenesulfonyl isocyanate reacts with dithiocarbamates in toluene under reflux to form N-(C-amino-alkylthiomethylene)benzenesulfonamides . The reaction proceeds via a concerted mechanism, with yields ranging from 73% to 92% . X-ray crystallography confirms the Z-configuration of the thiomethylene group, critical for biological activity .

Oxidative Methods

Iodine-Mediated Oxidation of Benzenethiol

A green protocol utilizes iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) to oxidize benzenethiol (C₆H₅SH) directly to this compound in acetonitrile . The reaction mechanism involves:

-

Oxidation of thiol to sulfinic acid (C₆H₅SO₂H).

-

Ammonolysis to form the sulfonamide .

This method avoids hazardous chlorinated reagents, achieving 76% yield with >95% purity .

Comparative Analysis of Methods

Industrial and Environmental Considerations

The catalytic alkylation method stands out for industrial scalability , combining high yield with solvent recyclability. In contrast, the oxidative approach aligns with green chemistry principles but requires yield optimization. Regulatory constraints on chlorinated solvents may further drive adoption of metal-catalyzed or electrochemical routes in pharmaceutical manufacturing.

Análisis De Reacciones Químicas

Tipos de reacciones: La benzenesulfonamida experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde el grupo sulfonamida es reemplazado por otros nucleófilos.

Oxidación y reducción: La benzenesulfonamida se puede oxidar o reducir en condiciones específicas para formar diferentes productos.

Reacciones de condensación: Puede reaccionar con aldehídos o cetonas para formar bases de Schiff.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.

Productos principales formados:

Oxidación: Ácidos sulfónicos o sulfonatos.

Reducción: Aminas u otros derivados reducidos.

Sustitución: Diversas sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Benzenesulfonamide derivatives have been extensively studied for their anticancer properties. For instance, compounds like SLC-0111, a ureido-bearing this compound, are currently undergoing clinical trials for treating pancreatic ductal adenocarcinoma. This compound has demonstrated promising antiproliferative effects in cancer cells, particularly under acidic conditions typical of tumor microenvironments .

1.2 Carbonic Anhydrase Inhibition

Benzenesulfonamides are recognized as effective inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Recent studies have shown that novel this compound derivatives exhibit significant inhibitory activity against human CA IX and XII isoforms, making them potential candidates for treating diseases such as glaucoma and cancer .

1.3 Antiviral Properties

Research has highlighted the potential of this compound derivatives as inhibitors of the HIV-1 capsid (CA). A study synthesized several phenylalanine derivatives with this compound moieties, which were screened for antiviral activity, demonstrating effective inhibition of HIV-1 replication in vitro .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la benzenesulfonamida implica principalmente la inhibición de enzimas. Por ejemplo, inhibe la anhidrasa carbónica al unirse al sitio activo de la enzima, evitando así la conversión de dióxido de carbono en bicarbonato. Esta inhibición afecta varios procesos fisiológicos, incluida la respiración y el equilibrio ácido-base .

Compuestos similares:

Sulfanilamida: Otra sulfonamida con propiedades inhibitorias enzimáticas similares.

Metanosulfonamida: Una sulfonamida más simple con diferente reactividad.

Toluensulfonamida: Un derivado con un grupo metilo en el anillo de benceno, que afecta sus propiedades químicas.

Singularidad: La benzenesulfonamida es única debido a su estructura específica que le permite interactuar con una amplia gama de objetivos biológicos. Su capacidad para formar derivados estables la convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Sulfanilamide

Sulfanilamide (4-aminobenzenesulfonamide), a simpler analog, lacks the benzene ring substitutions seen in this compound derivatives. Studies show that this compound derivatives exhibit superior selectivity for tumor-associated CA isoforms (hCA IX/XII) over off-target cytosolic isoforms (hCA I/II). For example, ureido benzenesulfonamides linked via GABA spacers demonstrate >100-fold selectivity for hCA IX/XII, whereas sulfanilamide analogs show minimal isoform discrimination . This enhanced selectivity is attributed to bulkier substituents on the this compound core, which better accommodate the hydrophobic pockets of hCA IX/XII .

Table 1: Inhibition Potency (IC₅₀) of this compound vs. Sulfanilamide Derivatives

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| This compound (GABA-ureido) | 4200 | 3800 | 8.2 | 9.5 |

| Sulfanilamide analog | 850 | 720 | 650 | 700 |

Data adapted from ureido this compound studies .

Comparison with Substituted this compound Derivatives

Substituents on the benzene ring or sulfonamide group significantly modulate pharmacological activity:

- 4-Methylthis compound : Introduces steric bulk, enhancing CA inhibition but reducing water solubility. NIST data indicate its use in environmental contaminant analysis .

- Indole-based derivatives: Exhibit nanomolar affinity for TrkA kinase, with QSAR models predicting strong hydrophobic interactions in the kinase binding pocket .

- 1,2,3-Triazole-substituted analogs : Demonstrate potent β3-adrenergic receptor agonism (e.g., compound 12e: β3 EC₅₀ = 3.1 nM, >1500-fold selectivity over β1/β2 receptors) .

- Phosphorus-linked derivatives : Utilize phenylphosphonic dichloride spacers to introduce chiral centers, improving interactions with CA active sites .

Table 2: Activity of Substituted this compound Derivatives

| Derivative | Target | Activity (EC₅₀/Ki) | Selectivity |

|---|---|---|---|

| Trifluoromethylbenzyl (12e) | β3-adrenergic receptor | 3.1 nM | >1500-fold vs. β1/β2 |

| Indole-based (2a–o) | TrkA kinase | Predicted IC₅₀: 0.17–0.29 µM | N/A |

| Phosphonamidate | hCA I | Ki = 51 nM (RORγ) | Chiral spacer-dependent |

Role of Linker Groups in this compound Analogs

Linker length and electronic properties critically influence binding. For CA inhibitors:

- Shorter spacers (22 Å) : Enhance affinity by 100-fold compared to this compound alone, likely due to simultaneous interaction with CA’s active site and peripheral histidine residues .

- Phosphorus-based linkers : Enable introduction of substituents in the spacer region, optimizing interactions with the CA cavity’s mid-region .

Selectivity Profiles in Carbonic Anhydrase Inhibition

This compound’s sulfonamide group directly coordinates the zinc ion in CA’s active site, a mechanism shared across sulfonamide drugs. However, derivatives with extended substituents (e.g., ureido, triazole) exploit isoform-specific residues:

- hCA IX/XII : Prefer bulkier, hydrophobic groups due to larger active-site cavities .

- hCA I/II : Smaller cavities disfavor steric bulk, reducing off-target effects .

Machine learning models confirm that this compound-containing compounds exhibit distinct enrichment profiles in CA-binding datasets, highlighting structural regularizer effects .

Actividad Biológica

Benzenesulfonamide and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly in antibacterial, anticancer, and enzyme inhibition applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring. Its chemical structure allows for various modifications, leading to a wide range of biological activities. The compound has been studied for its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.

Antibacterial Activity

Recent studies have demonstrated that certain this compound derivatives exhibit promising antibacterial and anti-biofilm activities. For instance, analogues such as 4e , 4g , and 4h have shown significant inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity over CA II (IC50 values of 1.55–3.92 μM) . This selectivity enhances their potential for targeting bacterial infections without affecting human cells adversely.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 4e | CA IX | 10.93 | High |

| 4g | CA IX | 25.06 | High |

| 4h | CA II | 1.55 | Low |

Anticancer Properties

This compound derivatives have also been investigated for their anticancer properties, particularly against glioblastoma (GBM) cells. In one study, the compound AL106 exhibited a remarkable 78% inhibition of cell growth at a concentration of 100 µM in U87 glioblastoma cells . This suggests that this compound can induce cell death through interactions with receptor tyrosine kinases.

Case Study: Efficacy of AL106 in GBM Cells

- Objective : To assess the cytotoxic effects of AL106 on U87 glioblastoma cells.

- Method : Trypan blue exclusion method was used to determine cell viability.

- Results :

- AL106: 78% inhibition

- AL34: 64.7% inhibition

- AL110: 53.3% inhibition

- Control (Cisplatin): 90% inhibition

The study indicates that while AL106 is less cytotoxic than cisplatin in non-cancerous cells, it retains significant efficacy against cancerous cells .

Enzyme Inhibition

Benzenesulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases (CAs). For example, the ureido-bearing this compound SLC-0111 is currently in clinical trials for its role as a CA IX inhibitor in pancreatic cancer treatment . This compound has demonstrated antiproliferative effects under acidic conditions typical of tumor microenvironments, enhancing its therapeutic potential.

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | K_I (nM) | Biological Activity |

|---|---|---|---|

| SLC-0111 | CA IX | <10 | Antiproliferative |

| Acetazolamide | CA I | <100 | Reference Control |

Human Case Studies

Several case studies have documented the biological effects of this compound in humans, particularly regarding sensitization and allergic reactions. For instance, workers exposed to this compound reported respiratory symptoms and skin sensitization . These findings highlight the need for caution when handling this compound in occupational settings.

Summary of Human Case Studies

- Asthmatic Reactions : Observed in brewery workers exposed to concentrations between 0.25–2%.

- Skin Sensitization : Confirmed through skin-prick tests showing positive reactions across various concentrations.

- Long-term Effects : Symptoms persisted from hours to days post-exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzenesulfonamide derivatives, and how can reaction conditions be optimized for purity?

this compound derivatives are typically synthesized via nucleophilic substitution or click chemistry. For example, reacting 4-fluorobenzenesulfonyl chloride with amines (e.g., prop-2-yn-1-amine) in dichloromethane/NaOH yields intermediates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of sulfonyl chloride to amine), using catalysts (CuSO₄·5H₂O and sodium ascorbate), and purification via silica gel chromatography (hexane/EtOAc gradients). Monitoring via NMR ensures structural fidelity .

Q. How can QSAR models guide the design of this compound-based carbonic anhydrase inhibitors?

Quantitative Structure-Activity Relationship (QSAR) models evaluate parameters like topological indices (e.g., Wiener index), logP (lipophilicity), and electronic descriptors (e.g., Hammett constants). For carbonic anhydrase inhibitors, hydrophobic interactions and sulfonamide group geometry are critical. Studies suggest that substituents enhancing hydrogen bonding to Zn²⁺ in the active site improve inhibitory potency .

Q. What computational tools predict the toxicity of this compound derivatives, and what are their limitations?

Tools like ProTox-II, STopTox, and GUSAR predict toxicity by analyzing structural alerts and dose-response relationships. For example, ProTox-II categorizes compounds based on LD₅₀ values and organ-specific toxicity. However, discrepancies arise between theoretical predictions and experimental data, particularly for administration routes (e.g., intraperitoneal vs. oral). Validation with in vitro assays (e.g., hepatocyte viability) is essential .

Advanced Research Questions

Q. How does spacer length in "two-prong" this compound ligands influence binding to human carbonic anhydrase I (hCA-I)?

Spacer length modulates affinity by aligning the sulfonamide moiety with the active site and peripheral metal-binding regions. Ligands with 22 Å spacers (e.g., L2) show 100-fold higher affinity for hCA-I than those with 29 Å spacers (L1), due to optimal coordination of Cu²⁺ to surface histidine residues. Fluorescence titration and kinetic assays (e.g., Ki measurements) validate these interactions .

Q. What strategies reconcile contradictions between theoretical toxicity predictions and experimental toxicity profiles?

Discrepancies often stem from route-dependent metabolism (e.g., first-pass effects in oral administration) or unmodeled protein interactions. For this compound 24, theoretical models underestimate subcutaneous toxicity due to delayed absorption. Hybrid approaches combining in silico predictions (e.g., TEST software) with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves) improve accuracy .

Q. How can this compound analogs be validated as TrkA inhibitors for glioblastoma (GBM) therapy?

Validation involves:

- In vitro assays : Trypan blue exclusion or MTT assays to determine IC₅₀ values (e.g., AL106: 58.6 µM in U87 cells) .

- Docking studies : Identifying interactions with TrkA residues (e.g., hydrophobic bonds with Tyr359, hydrogen bonds with Gln369) .

- ADMET profiling : Assessing BBB permeability, CYP inhibition, and Ames test results to prioritize compounds like AL106 for preclinical trials .

Q. What experimental designs address low reproducibility in this compound-based anticancer activity studies?

Key steps include:

Propiedades

Número CAS |

98-10-2 |

|---|---|

Fórmula molecular |

C6H7NO2S |

Peso molecular |

157.19 g/mol |

Nombre IUPAC |

benzenesulfonimidic acid |

InChI |

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |

Clave InChI |

KHBQMWCZKVMBLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N |

SMILES canónico |

C1=CC=C(C=C1)S(=N)(=O)O |

melting_point |

151.0 °C |

Key on ui other cas no. |

98-10-2 |

Descripción física |

White to cream odorless crystalline powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

18522-93-5 (mono-hydrochloride salt) |

Sinónimos |

enzenesulfonamide benzenesulfonamide monosodium salt |

Presión de vapor |

0.000894 [mmHg] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.